1'-allyl-2-isobutyryl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Description
1'-Allyl-2-isobutyryl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one is a spirocyclic β-carboline derivative characterized by a unique tetracyclic framework. The molecule features an allyl group at the 1'-position and an isobutyryl substituent at the 2-position, distinguishing it from other spiroindolones. Spirotetrahydroβ-carbolines are recognized for their pharmacological relevance, including roles as kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C25H25N3O2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-(2-methylpropanoyl)-1'-prop-2-enylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C25H25N3O2/c1-4-14-27-21-12-8-6-10-19(21)25(24(27)30)22-18(13-15-28(25)23(29)16(2)3)17-9-5-7-11-20(17)26-22/h4-12,16,26H,1,13-15H2,2-3H3 |
InChI Key |
PDRISPSMMSLRJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C13C4=CC=CC=C4N(C3=O)CC=C)NC5=CC=CC=C25 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis conditions, and physicochemical properties:
Structural Variations and Implications
- Substituent Diversity : The target compound’s allyl and isobutyryl groups contrast with halogenated (Cl, Br), methyl, or aryl substituents in analogs. Allyl groups may enhance lipophilicity and metabolic stability compared to halogens .
- Stereochemistry : Compounds like 3a (trans-configuration) emphasize the role of stereochemistry in bioactivity, though data for the target compound’s stereoisomerism are absent .
Physicochemical and Spectral Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
